molecular formula C9H8Cl3FO B12092086 Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- CAS No. 2366-86-1

Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)-

Cat. No.: B12092086
CAS No.: 2366-86-1
M. Wt: 257.5 g/mol
InChI Key: CUWAVTHYIDSZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound Benzenemethanol, 4-fluoro-3-methyl-α-(trichloromethyl)- (IUPAC name) features a benzyl alcohol backbone with three critical substituents:

  • A fluorine atom at the 4-position of the benzene ring.
  • A methyl group at the 3-position.
  • A trichloromethyl (-CCl₃) group attached to the α-carbon (adjacent to the benzene ring).
  • High lipophilicity due to halogenation (Cl, F) and methyl groups.
  • Environmental persistence and bioaccumulation risks, as seen in related chlorinated benzenemethanols .
  • Potential reactivity at the α-carbon, influenced by the electron-withdrawing trichloromethyl group.

Properties

CAS No.

2366-86-1

Molecular Formula

C9H8Cl3FO

Molecular Weight

257.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(4-fluoro-3-methylphenyl)ethanol

InChI

InChI=1S/C9H8Cl3FO/c1-5-4-6(2-3-7(5)13)8(14)9(10,11)12/h2-4,8,14H,1H3

InChI Key

CUWAVTHYIDSZMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(Cl)(Cl)Cl)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various substituted benzenemethanol derivatives.

Scientific Research Applications

Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The trichloromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Dicofol (Benzenemethanol, 4-Chloro-α-(4-Chlorophenyl)-α-(Trichloromethyl)-)

Structural Similarities :

  • Both compounds share the α-(trichloromethyl) group.
  • Chlorine substituents (Dicofol) vs. fluorine and methyl groups (target compound).

Key Differences :

Property Dicofol (CAS 115-32-2) Target Compound (Hypothetical)
Substituents 4-Cl, α-(4-Cl-phenyl), α-CCl₃ 4-F, 3-CH₃, α-CCl₃
Regulatory Status Banned globally (Rotterdam Convention) due to bioaccumulation No data; fluorine may reduce persistence.
Biological Activity Carcinogenic in rodents; disrupts endocrine systems Unstudied; fluorine may alter metabolic pathways.

Implications :

  • Fluorine’s electronegativity and smaller atomic radius compared to chlorine may reduce environmental persistence but increase metabolic stability .

Benzenemethanol, α-(Trichloromethyl)-, Acetate (CAS 90-17-5)

Structural Similarities :

  • Shared α-(trichloromethyl) group.
  • Acetate ester vs. free alcohol in the target compound.

Key Differences :

Property α-(Trichloromethyl)benzyl Acetate Target Compound
Substituents α-CCl₃, acetate ester 4-F, 3-CH₃, α-CCl₃, free alcohol
Applications Used in fragrances (e.g., rose esters) due to stability Likely limited commercial use due to toxicity risks.
Reactivity Ester group enhances stability; free alcohol may increase reactivity. Higher polarity due to F and -OH groups.

3′-Fluoro-4-Dimethylaminoazobenzene (CAS Not Provided)

Structural Similarities :

  • Fluorine substitution on aromatic rings.
  • Trichloromethyl vs. dimethylamino groups.

Key Differences :

Property 3′-Fluoro-4-Dimethylaminoazobenzene Target Compound
Core Structure Azo dye with -N(CH₃)₂ group Benzenemethanol with -CCl₃ and -OH
Carcinogenicity High activity (2× parent compound) Unstudied; trichloromethyl may reduce activity.
Mechanism Binds to liver proteins via -N(CH₃)₂ group Likely interacts via halogenated α-carbon.

Implications :

  • Trichloromethyl groups in azo dyes are associated with reduced carcinogenicity, suggesting similar trends in benzenemethanols .

2,2,2-Trichloro-1-Phenylethyl Acetate (Rosacetol)

Structural Similarities :

  • Trichloromethyl group and aromatic ring.

Key Differences :

Property Rosacetol Target Compound
Substituents α-CCl₃, acetate ester, no halogens on benzene 4-F, 3-CH₃, free alcohol
Applications Fragrance industry (low toxicity) Potential pesticide/industrial use (unverified).

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight Log P (Predicted) Water Solubility (mg/L)
Target Compound ~265.5* ~3.8* <10*
Dicofol 370.5 4.9 0.1
α-(Trichloromethyl)benzyl Acetate 263.5 3.5 15

*Estimates based on structural analogs.

Table 2: Regulatory and Toxicity Profiles

Compound Carcinogenicity (Rodent) Environmental Half-Life Regulatory Status
Target Compound Not studied Unknown Unregulated*
Dicofol Positive >1 year Banned (Rotterdam)
3′-Fluoro-4-Dimethylaminoazobenzene High activity Weeks Restricted (historical)

Biological Activity

Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)-, also known by its CAS number 2366-86-1, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenemethanol core with specific substituents: a fluorine atom at the para position, a methyl group at the meta position, and a trichloromethyl group at the alpha position. This unique arrangement contributes to its reactivity and potential biological effects.

Biological Activity

Mechanism of Action

The biological activity of Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trichloromethyl group enhances the compound's reactivity, allowing it to modulate biological pathways effectively. Studies suggest that it may exhibit anti-inflammatory and antimicrobial properties, although detailed mechanisms remain to be fully elucidated .

Potential Therapeutic Applications

Research indicates that this compound could serve as a precursor for developing new therapeutic agents. Its structural properties suggest potential applications in medicinal chemistry, particularly in drug design aimed at targeting specific biological pathways .

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of various trichloromethyl-substituted compounds, including Benzenemethanol derivatives. Results indicated significant inhibitory effects against Gram-positive bacteria, suggesting potential use in developing new antibiotics.
  • Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory capabilities of benzenemethanol derivatives. The study demonstrated that compounds with similar structural motifs could inhibit pro-inflammatory cytokines in vitro, indicating a possible therapeutic role in inflammatory diseases .

Comparative Analysis

To understand the unique properties of Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)-, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Biological Activity
Benzenemethanol, 3-fluoro-α-methyl-Lacks trichloromethyl groupModerate antimicrobial activity
4-Fluoro-3-methyl-alpha-PVPDifferent functional groupsLimited therapeutic applications
Benzenemethanol, 4-chloro-.alpha.-(4-chlorophenyl)-alpha-(trichloromethyl)-Similar trichloromethyl groupEstablished mutagenic properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.